1-methyl-1H-imidazo[4,5-c]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXJFLAIHICBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496649-55-8 | |
| Record name | 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 1h Imidazo 4,5 C Pyridin 2 Amine and Analogues
Foundational Synthetic Routes to Imidazo[4,5-c]pyridine Scaffolds
The construction of the fused imidazo[4,5-c]pyridine ring system is a critical first step. These scaffolds are recognized as privileged structures in medicinal chemistry due to their structural similarity to naturally occurring purines. acs.org The most prevalent strategies involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.
A primary and widely adopted method for synthesizing the imidazo[4,5-c]pyridine scaffold is the condensation reaction between a pyridine diamine and a compound containing a carbonyl group or its equivalent, such as aldehydes or carboxylic acids. jscimedcentral.comnih.gov
The synthesis of the imidazo[4,5-c]pyridine core typically begins with 3,4-diaminopyridine (B372788) as the key starting material. jscimedcentral.com This ortho-diamine possesses the necessary nucleophilic amino groups positioned correctly to react with a one-carbon electrophile to form the five-membered imidazole ring fused to the pyridine ring. The reaction involves the condensation of 3,4-diaminopyridine with various aldehydes or carboxylic acid derivatives. jscimedcentral.comnih.gov This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the resulting imidazo[4,5-c]pyridine scaffold, depending on the specific aldehyde used. jscimedcentral.com
To facilitate the condensation and subsequent cyclization (annulation), catalysts are often employed. Modern synthetic methods have moved away from harsh conditions like high temperatures (above 150°C) and toxic reagents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). jscimedcentral.com Instead, Lewis acid catalysts have been found to be highly effective.
Zinc triflate (Zn(OTf)₂) has emerged as a particularly efficient catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.comjscimedcentral.com This method involves reacting 3,4-diaminopyridine with various substituted aldehydes in the presence of a catalytic amount of zinc triflate in a solvent like methanol (B129727) at reflux temperature. jscimedcentral.com The use of zinc triflate offers several advantages, including milder reaction conditions, better yields, and simpler product isolation. jscimedcentral.com The catalyst's role is likely to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and promoting the subsequent cyclization and dehydration steps. nih.gov
The table below summarizes the synthesis of various 2-substituted-1H-imidazo[4,5-c]pyridine derivatives using this catalytic method.
| Aldehyde Reactant | Resulting 2-Substituted Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine | 94 | jscimedcentral.com |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine | 92 | jscimedcentral.com |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-imidazo[4,5-c]pyridine | 96 | jscimedcentral.com |
| Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-c]pyridine | 90 | jscimedcentral.com |
| 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-1H-imidazo[4,5-c]pyridine | 95 | jscimedcentral.com |
The final step in forming the imidazole ring is the cyclization of the intermediate formed from the initial condensation. This intramolecular process often involves dehydration to yield the aromatic heterocyclic system. Acid catalysis is a common strategy to promote this ring closure. For example, the reaction of a diaminopyridine with formic acid, which serves as both the C1 source and the acid catalyst, can lead to the formation of the unsubstituted imidazopyridine scaffold upon heating. nih.gov
Other cyclization strategies include microwave-assisted heating, which can accelerate the reaction and improve yields, and the use of reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite (B579905) clay. nih.gov These methods highlight the ongoing development of more efficient and environmentally benign approaches to constructing the core scaffold. nih.gov
Condensation Reactions of Pyridine Diamines with Carbonyl Equivalents
Introduction of the 1-Methyl Group and 2-Amino Functionality
To arrive at the target compound, 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, the 2-amino group must be present, and a methyl group must be selectively introduced onto the N1 position of the imidazole ring. The 2-amino functionality can be installed by using cyanogen (B1215507) bromide or a similar reagent as the carbonyl equivalent during the initial cyclization step.
The N-alkylation of the imidazo[4,5-c]pyridine scaffold is a crucial but challenging step due to the presence of multiple nitrogen atoms that can be alkylated. The scaffold exists in tautomeric forms, and in the case of a generic 1H-imidazo[4,5-c]pyridine, alkylation can potentially occur at the N1, N3, or N5 positions. fabad.org.tr Achieving regioselectivity, specifically at the N1 position for the target compound, is therefore a primary synthetic consideration.
Alkylation is typically performed under basic conditions, using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.trresearchgate.net The choice of the alkylating agent (e.g., methyl iodide or dimethyl sulfate (B86663) for methylation) and the specific reaction conditions can influence the ratio of the resulting regioisomers. Research on related imidazopyridine systems has shown that N-alkylation can predominantly occur on the nitrogen atom of the pyridine ring (N5) or on the imidazole ring nitrogens. fabad.org.trresearchgate.net
The structural determination of the resulting isomers is non-trivial and often requires advanced spectroscopic techniques, such as two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY), to unambiguously assign the position of the newly introduced alkyl group. fabad.org.trresearchgate.net For the synthesis of this compound, the synthetic strategy would involve the methylation of 1H-imidazo[4,5-c]pyridin-2-amine, followed by the separation and identification of the desired N1-methylated isomer.
The table below illustrates the general outcomes of N-alkylation on the imidazo[4,5-c]pyridine scaffold, highlighting the formation of different regioisomers.
| Starting Scaffold | Alkylating Agent | Conditions | Major Regioisomer(s) Formed | Reference |
|---|---|---|---|---|
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃, DMF | N5 regioisomer | fabad.org.tr |
| 2-(3,4-dimethoxyphenyl)-imidazo[4,5-b]pyridine | n-butyl bromide | K₂CO₃, DMF | N4 regioisomer | researchgate.net |
| 2-(3,4-dimethoxyphenyl)-imidazo[4,5-b]pyridine | 4-fluorobenzyl bromide | K₂CO₃, DMF | N4 regioisomer | researchgate.net |
Synthesis of the 2-Amino Moiety through Amine-Specific Transformations
The introduction of the 2-amino group onto the imidazo[4,5-c]pyridine scaffold is a critical step, often achieved through transformations of a precursor functional group at the C2 position. One effective strategy involves the deprotection of a protected amine, such as a tosylamide.
A relevant synthetic route involves constructing the imidazole ring using a reagent like N-dichloromethylene-p-toluenesulfonamide, which results in the formation of a 2-(p-toluenesulfonamido) intermediate. researchgate.net This tosyl group serves as a protecting group for the amine. The subsequent removal of this group is a key amine-specific transformation. For instance, the deprotection can be accomplished under harsh conditions using hydrofluoric acid (HF) at elevated temperatures to liberate the free 2-amino group. researchgate.net
Another prominent method for installing the 2-amino moiety is through nucleophilic aromatic substitution (SNAr). This process typically begins with the regioselective halogenation (e.g., chlorination or bromination) of the C2 position of the imidazopyridine core. rsc.orgresearchgate.net The resulting 2-halo-imidazo[4,5-c]pyridine is an activated substrate for substitution. Reaction with various primary or secondary amines, or an ammonia (B1221849) equivalent, displaces the halide and forms the desired 2-amino derivative. rsc.orgresearchgate.net This operationally simple sequence provides straightforward access to a wide array of N-substituted 2-amino-imidazo[4,5-c]pyridine derivatives. rsc.org
| Transformation | Reagents/Conditions | Intermediate | Purpose |
| N-Tosyl Deprotection | Hydrofluoric Acid (HF), 100 °C | 2-(p-toluenesulfonamido)-imidazo[4,5-c]pyridine | Unmasking the 2-amino group |
| Nucleophilic Aromatic Substitution | 1. Halogenation (e.g., Br₂, AcOH) 2. Amine (R-NH₂) | 2-Halo-imidazo[4,5-c]pyridine | Introduction of a primary or secondary amine at C2 |
Advanced Chemical Transformations and Derivatization of Imidazo[4,5-c]pyridine Derivatives
Once the core structure of this compound is established, further diversification is achieved through advanced chemical transformations. These reactions are essential for creating analogues with varied substituents, which are crucial for structure-activity relationship studies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of imidazo[4,5-c]pyridine derivatives.
The Suzuki-Miyaura coupling is widely employed to introduce aryl or heteroaryl substituents onto the heterocyclic core. researchgate.net This reaction couples an organoboron species, typically a boronic acid or its ester, with a halide or triflate derivative of the imidazopyridine. nih.govorganic-chemistry.orgwikipedia.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. researchgate.net For example, a 6-bromo-imidazo[4,5-b]pyridine can be coupled with different arylboronic acids using a catalyst system like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate to yield 6-aryl derivatives. nih.gov
The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the arylation of amines or the amination of aryl halides. wikipedia.orglibretexts.org This reaction has been adapted for the synthesis of imidazo[4,5-b]pyridine-2-ones and imidazo[4,5-c]pyridine-2-ones. researchgate.net The catalytic system often consists of a palladium source, such as palladium(II) acetate (B1210297), and a specialized phosphine (B1218219) ligand like Xantphos. researchgate.net This transformation allows for the coupling of halo-imidazo[4,5-c]pyridines with a wide range of amines, amides, and other nitrogen nucleophiles, providing access to complex derivatives that are otherwise difficult to synthesize. researchgate.netresearchgate.net
| Reaction | Catalyst System (Example) | Coupling Partners | Bond Formed |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Halo-imidazopyridine + Arylboronic Acid | Carbon-Carbon |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Halo-imidazopyridine + Amine/Amide | Carbon-Nitrogen |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating the synthesis of heterocyclic compounds, including imidazo[4,5-c]pyridine derivatives. nih.govderpharmachemica.com Compared to conventional heating methods, microwave irradiation offers advantages such as significantly reduced reaction times, often from hours to minutes, and improved product yields. eurjchem.comnih.gov
This technology facilitates efficient and uniform heating of the reaction mixture, leading to higher reaction rates and often cleaner reactions with fewer byproducts. nih.govderpharmachemica.com For instance, the condensation reactions required to form the imidazopyridine ring can be performed rapidly under microwave conditions. nih.govresearchgate.net Multicomponent reactions, which build complex molecules in a single step, are particularly well-suited for microwave assistance, providing a green and efficient route to libraries of substituted imidazopyridine derivatives. nih.govsemanticscholar.org The key benefits of MAOS include its ability to rapidly optimize reaction conditions and its alignment with the principles of green chemistry by reducing energy consumption and reaction time. nih.govrsc.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes to Hours | eurjchem.com |
| Yields | Moderate to Good | Often Higher | eurjchem.com |
| Side Products | More likely | Often Reduced ("Cleaner") | derpharmachemica.com |
| Energy Efficiency | Lower | Higher | nih.gov |
Formation of Complex Hybrid Structures (e.g., amide, urea, and sulfonamide incorporation)
The derivatization of the imidazo[4,5-c]pyridine scaffold through the incorporation of amide, urea, and sulfonamide functionalities is a common strategy to generate complex hybrid molecules. nih.gov These functional groups can act as hydrogen bond donors and acceptors, influencing the molecule's interactions with biological targets.
Amide linkages are typically formed by coupling an amino-functionalized imidazopyridine with a carboxylic acid or its activated derivative (e.g., an acyl chloride) or by coupling a carboxyl-functionalized imidazopyridine with an amine. Standard peptide coupling reagents can facilitate this transformation. Palladium-catalyzed amidation reactions have also been utilized in the synthesis of the core structure itself. acs.orgnih.gov
Urea and carbamate moieties can be introduced by reacting an amino-substituted imidazopyridine with an isocyanate or a chloroformate, respectively. For example, imidazo[4,5-c]pyridin-6-ylcarbamates have been synthesized as part of medicinal chemistry efforts. nih.gov
Sulfonamide groups are generally installed by reacting an amino-functionalized imidazopyridine with a sulfonyl chloride in the presence of a base. This reaction creates a stable sulfonamide linkage, which is a common feature in many therapeutic agents.
Diversification through Functional Group Interconversions
Functional group interconversions (FGIs) on the imidazo[4,5-c]pyridine ring system are essential for fine-tuning the properties of the molecule. These transformations allow for the conversion of one functional group into another, enabling late-stage diversification of the core structure.
Common FGI strategies include:
Reduction of Nitro Groups: A nitro group, often introduced on the pyridine ring, can be readily reduced to a primary amine using reagents like SnCl₂·2H₂O or through catalytic hydrogenation. nih.govrsc.org This newly formed amino group serves as a versatile handle for subsequent derivatization, such as amide or sulfonamide formation.
Halogenation and Substitution: As mentioned previously, the introduction of a halogen atom at specific positions (e.g., C2 or C7) provides a reactive site for various cross-coupling reactions (Suzuki, Buchwald-Hartwig) or SNAr reactions. rsc.orgacs.org
N-Alkylation: The nitrogen atoms within the imidazole ring can be alkylated using alkyl halides in the presence of a base. nih.gov This modification can influence the molecule's solubility and steric profile. Studies on related imidazo[4,5-b]pyridines show that alkylation can occur, and reaction conditions can be tuned to favor specific regioisomers. uctm.edu
These transformations are fundamental for systematically modifying the imidazo[4,5-c]pyridine scaffold and exploring its chemical space.
Advanced Analytical and Spectroscopic Characterization of 1 Methyl 1h Imidazo 4,5 C Pyridin 2 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Elucidation and Proton Environments
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, with the structure shown in Figure 1, several key signals would be anticipated.
Aromatic Protons: The pyridine (B92270) ring contains three protons (H-4, H-6, and H-7), which would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the nitrogen atom and the fused imidazole (B134444) ring.
N-Methyl Protons: The methyl group attached to the imidazole nitrogen (N-1) would produce a distinct singlet signal, expected further upfield, likely in the δ 3.5-4.0 ppm range. The singlet nature arises because it has no adjacent protons.
Amine Protons: The protons of the amino group (-NH₂) at the C-2 position would typically appear as a broad singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group, 2H for the amine group, and 1H for each aromatic proton). A predicted ¹H NMR data table is presented below.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.5 - 8.5 | Doublet (d) |
| H-6 | 7.0 - 8.0 | Doublet of Doublets (dd) |
| H-7 | 8.0 - 8.5 | Doublet (d) |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) |
| -NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule.
Aromatic and Heteroaromatic Carbons: The five carbon atoms of the fused imidazo[4,5-c]pyridine ring system would resonate in the downfield region (typically δ 110-160 ppm). Carbons directly bonded to nitrogen atoms, such as C-2, C-4, C-7a, and C-5a, are expected at the lower end of this range. The C-2 carbon, bonded to three nitrogen atoms, would be particularly deshielded.
Methyl Carbon: The N-methyl carbon would appear as a sharp signal in the upfield region of the spectrum, generally between δ 30-40 ppm.
Data from related imidazo[4,5-c]pyridine derivatives confirm these general ranges. nih.govnih.gov
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 165 |
| C-4 | 140 - 150 |
| C-6 | 115 - 130 |
| C-7 | 135 - 145 |
| C-5a | 130 - 145 |
| C-7a | 145 - 160 |
| N-CH₃ | 30 - 40 |
Two-Dimensional NMR Techniques (e.g., HMBC)
For this compound, HMBC would be vital for confirming the regiochemistry. Key expected correlations would include:
A correlation between the N-methyl protons and the C-2 and C-7a carbons. This would definitively place the methyl group on the N-1 position of the imidazole ring.
Correlations from the H-4 proton to the C-5a and C-6 carbons, helping to assign the pyridine ring signals.
Correlations between the H-7 proton and the C-5a carbon, further solidifying the assignments of the fused ring system.
Such 2D techniques are routinely used to confirm the structures of regioisomers in imidazopyridine synthesis. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₈N₄), the monoisotopic mass is 148.0749 Da.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass with high precision. In electrospray ionization (ESI), a soft ionization technique, the compound would primarily be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 149.0822. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 149.0822 |
| [M+Na]⁺ | 171.0641 |
| [M+K]⁺ | 187.0381 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. While specific fragmentation data is unavailable, plausible pathways for the [M+H]⁺ ion can be predicted based on the structure. Common fragmentation patterns for N-heterocycles include the loss of small, stable neutral molecules or radicals. Potential fragmentations for this compound could involve the loss of a methyl radical (•CH₃) from the N-1 position or cleavages within the pyridine ring, such as the loss of HCN.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself has not been reported, studies on the parent 1H-imidazo[4,5-c]pyridine and its derivatives offer significant insight. nih.govnih.gov A crystal structure would confirm the planarity of the fused ring system. It would also detail the hydrogen-bonding network, which is expected to be a dominant intermolecular force. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen (N-5) and the imidazole nitrogen (N-3) can act as hydrogen bond acceptors. These interactions would likely lead to the formation of dimers or extended chains in the crystal lattice. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such planar heterocyclic systems.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule and is sensitive to its chemical environment.
The imidazo[4,5-c]pyridine core is an aromatic chromophore that is expected to absorb ultraviolet (UV) light, corresponding to π→π* electronic transitions. Based on related imidazopyridine systems, one would predict absorption maxima (λ_max) in the UV or near-UV region (250-380 nm). nih.govirb.hr The exact position and intensity of these absorption bands can be influenced by substituents and the polarity of the solvent (solvatochromism).
Many aminopyridine and imidazopyridine derivatives are known to be fluorescent, emitting light at a longer wavelength after absorbing UV light. nih.govsciforum.net The presence of the amino group, a strong electron-donating group, on the imidazopyridine scaffold suggests that this compound may exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the solvent environment. In polar solvents, charge-transfer character in the excited state can lead to red-shifted emission compared to nonpolar solvents. sciforum.net
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic heterocyclic systems like this compound, the most significant transitions are typically π → π* and n → π*.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems, such as the fused imidazole and pyridine rings, and typically result in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
Studies on related imidazopyridine derivatives show that their absorption spectra are influenced by the specific arrangement of the fused rings and the nature of substituents. For instance, photophysical studies on various imidazo[1,2-a]pyridine (B132010) derivatives reveal absorption bands in the range of 280 to 360 nm. The position and intensity of these bands are sensitive to the electronic properties of substituent groups on the heterocyclic core. While specific λmax values for this compound are not documented in the available literature, it is expected to exhibit characteristic absorptions in the UV region, reflective of its π-conjugated bicyclic structure.
Table 1: Typical Electronic Transitions in Imidazopyridine Systems
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* | 250 - 380 | High (1,000 - 10,000 L·mol⁻¹·cm⁻¹) | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. Characteristic of the aromatic system. |
Note: Data in this table is generalized for the imidazopyridine class of compounds and is not specific to this compound.
Fluorescence Spectroscopy for Solvatochromic Behavior and Protonation Equilibria
Fluorescence spectroscopy provides insights into the excited-state properties of a molecule. Many imidazopyridine derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment. irb.hr
Solvatochromic Behavior: Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption or emission spectra with a change in solvent polarity. This phenomenon is particularly pronounced in molecules where the ground and excited states have different dipole moments. In polar solvents, a molecule with a more polar excited state will be stabilized, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, a hypsochromic (blue) shift may be observed in other cases. Studies on imidazo[4,5-b]pyridine derived iminocoumarins have demonstrated that both solvent polarity and the electronic nature of substituents significantly influence their spectral responses. irb.hr For this compound, investigating its fluorescence in a range of solvents from nonpolar to polar protic would reveal the nature of its excited state.
Protonation Equilibria: The presence of multiple nitrogen atoms in the imidazo[4,5-c]pyridine core makes its electronic properties highly dependent on pH. Fluorescence spectroscopy is an excellent tool for studying protonation equilibria and determining the pKa values of the ground and excited states. Protonation of a nitrogen atom can significantly alter the electronic structure, leading to changes in the emission wavelength and quantum yield. For example, research on imidazo[4,5-b]pyridine derivatives has shown that they can exist in monoprotonated and diprotonated forms at different pH values, with each species having a distinct spectroscopic signature. irb.hr
Table 2: Illustrative Solvatochromic Effects on a Related Imidazo[4,5-b]pyridine Derivative
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 2.4 | 436 | 545 | 109 |
| Dichloromethane | 3.1 | 433 | 567 | 134 |
| Ethyl Acetate (B1210297) | 4.4 | 425 | 557 | 132 |
| Acetonitrile (B52724) | 5.8 | 426 | 575 | 149 |
Note: This data is for an iminocoumarin derivative of imidazo[4,5-b]pyridine and serves as an example of solvatochromic behavior in this class of compounds. irb.hr Data for this compound is not available.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Key expected vibrational modes include:
N-H Stretching: The primary amine (-NH₂) group should exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and imidazole rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the fused aromatic rings will produce a series of complex bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ region.
Ring Vibrations: Skeletal vibrations of the imidazopyridine ring system will be present throughout the fingerprint region (below 1500 cm⁻¹).
Detailed computational and experimental studies on the related imidazo[1,2-a]pyridine molecule have provided reliable vibrational assignments, which can serve as a basis for interpreting the spectrum of this compound.
Table 3: Expected IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric Stretch | ~3450 | Vibration of the primary amine group. |
| N-H Symmetric Stretch | ~3350 | Vibration of the primary amine group. |
| Aromatic C-H Stretch | 3000 - 3150 | Stretching of C-H bonds on the heterocyclic rings. |
| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds in the methyl group. |
| C=N / C=C Ring Stretch | 1400 - 1650 | Skeletal vibrations of the fused aromatic rings. |
Note: These are predicted frequency ranges based on general spectroscopic principles and data from related compounds. Specific experimental values are not available.
Morphological Analysis and Nanostructural Features (e.g., Scanning Electron Microscopy for annulated derivatives)
Scanning Electron Microscopy (SEM) is a technique used to study the surface topography and morphology of solid materials at the micro- and nanoscale. While typically applied to materials rather than individual molecules, it is invaluable for characterizing the solid-state features of crystalline derivatives, polymers, or self-assembled nanostructures.
For annulated derivatives of this compound, SEM could be employed to visualize crystal habits, surface defects, and particle size distribution of precipitated or crystallized material. This is particularly relevant in materials science applications where the solid-state packing and morphology can influence properties like solid-state fluorescence or charge transport. For instance, in a study of a molecularly imprinted hydrogel designed to detect a complex imidazo[4,5-b]pyridine derivative, SEM was used to examine the surface morphology of the polymer before and after elution of the template molecule. Although this does not show the compound itself, it illustrates the utility of SEM in analyzing systems incorporating these heterocyclic units.
Analysis of annulated derivatives of this compound using SEM would provide crucial information on their solid-state structure, which is essential for applications in fields like organic electronics or sensor development.
Chromatographic Methods for Purity and Isolation (e.g., UPLC)
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds. Ultra-Performance Liquid Chromatography (UPLC), an evolution of High-Performance Liquid Chromatography (HPLC), utilizes smaller stationary phase particles, enabling higher resolution, faster analysis times, and greater sensitivity.
For this compound, a reversed-phase UPLC method would likely be the most effective approach for purity analysis. This would typically involve:
Stationary Phase: A C18 or C8 column, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727). The gradient would be programmed to increase the organic solvent concentration over time to elute compounds of increasing hydrophobicity.
Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum) would be used for quantification. A mass spectrometer (LC-MS) could also be coupled to the system for definitive peak identification.
The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. While a specific UPLC method for this compound is not published, methods developed for other imidazopyridine derivatives often employ such reversed-phase conditions for both purification (via preparative HPLC) and analysis. For instance, various imidazo[4,5-c]pyridin-2-one derivatives have been purified using flash chromatography with eluents like ethyl acetate in petroleum ether. nih.gov
Computational and Theoretical Investigations of 1 Methyl 1h Imidazo 4,5 C Pyridin 2 Amine Systems
Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and thermodynamic stability of molecules. researchgate.netnih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, providing a detailed picture of chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.521 |
| ELUMO | -2.913 |
| Energy Gap (ΔE) | 3.608 |
| Hardness (η) | 1.804 |
This table presents DFT-calculated values for a representative 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, illustrating typical energy values for this class of compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface, thereby identifying regions prone to electrophilic and nucleophilic attack. uctm.edu The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack.
For the 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine molecule, the MEP map is predicted to show significant negative potential (red/yellow regions) concentrated around the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group. These sites represent the most likely points for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue regions), making them potential sites for interaction with nucleophiles. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding, which is critical for ligand-receptor binding. uctm.edu
Heterocyclic compounds containing amino groups, such as this compound, can exist in different tautomeric forms. The primary equilibrium for this molecule is between the amino form (this compound) and the imino form (1-methyl-2,3-dihydro-1H-imidazo[4,5-c]pyridin-2-imine). The relative stability of these tautomers is a crucial factor influencing the molecule's chemical and biological properties.
Computational studies on analogous systems like aminopurines have shown that the amino tautomer is generally the most stable form in both the gas phase and in aqueous solution. nih.gov The stability is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects. DFT calculations can quantify the energy difference between tautomers, predicting their equilibrium populations. For this compound, it is highly probable that the amino form is thermodynamically favored due to the preservation of the aromaticity of the imidazopyridine ring system. Solvation is expected to further stabilize the more polar amino tautomer. nih.gov
DFT calculations are a reliable method for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR). mdpi.comsemanticscholar.org By calculating the optimized molecular geometry and corresponding electronic properties, theoretical spectra can be generated and compared with experimental data to confirm the structure of synthesized compounds.
In terms of conformational preferences, the fused ring system of 1-methyl-1H-imidazo[4,5-c]pyridine-2-amine confers significant rigidity, and the core structure is expected to be largely planar. The main conformational flexibility would arise from the rotation of the exocyclic amino group and the methyl group. DFT energy calculations for different rotational conformers can identify the most stable (lowest energy) conformation, which is typically one that minimizes steric hindrance and maximizes favorable electronic interactions. For the amino group, a conformation that allows for potential intramolecular hydrogen bonding or optimal resonance with the ring system would be favored.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" to estimate the binding affinity. This method provides valuable insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex.
Derivatives of the imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine scaffolds have been extensively studied as inhibitors of various enzymes, particularly protein kinases and GlcN-6-P synthase. nih.govnih.gov Docking studies of these compounds have revealed that the heterocyclic core often acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone.
For this compound, docking simulations would likely show that the molecule can act as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the pyridine and imidazole (B134444) nitrogen atoms). These interactions are crucial for anchoring the ligand in the active site. The methyl group can engage in hydrophobic interactions, further contributing to binding affinity. The results of such simulations can guide the rational design of more potent and selective inhibitors based on this scaffold.
| Compound | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Compound A | -8.583 | His 222, Tyr 216 |
| Compound B | -8.915 | Tyr 216, Lys 270 |
| Compound C | -9.207 | His 222, Tyr 216, Lys 270 |
This table illustrates typical binding energy values and key amino acid interactions observed in docking studies of related imidazopyridine compounds, demonstrating the types of interactions this compound might form.
Molecular Dynamics (MD) Simulations for Dynamic Binding Patterns
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein. These simulations provide insights into the stability of the ligand-protein complex and the specific binding patterns over time.
In a study on imidazo[4,5-c]pyridin-2-one derivatives, which are structurally related to this compound, MD simulations were employed to investigate their binding patterns within the ATP binding site of Src family kinases (SFKs), which are implicated in glioblastoma. nih.gov The simulations revealed the possible binding modes of the most active compounds, offering a dynamic view that complements static docking models. nih.gov These computational analyses are crucial for rational drug design, as they help elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's inhibitory activity. nih.gov By observing the conformational changes and interaction stability over the simulation period, researchers can predict the efficacy of a compound and guide the synthesis of more potent and selective inhibitors. nih.gov
The general process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their movements over time. Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding pocket.
Hydrogen Bond Analysis: To identify persistent hydrogen bonds that anchor the ligand.
Interaction Energy Calculations: To quantify the strength of the binding between the ligand and specific amino acid residues.
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different types of non-covalent interactions. researchgate.netresearchgate.net
For imidazo[1,2-a]pyridine derivatives, Hirshfeld analysis has been used to detail the complex network of interactions that govern their crystal packing. nih.gov The key interactions typically identified for this class of compounds include N–H⋯N hydrogen bonds, C–H⋯π interactions, and offset π–π stacking. nih.gov
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Imidazopyridine Derivatives
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | 45 - 60% | Represents contacts between hydrogen atoms, typically indicating van der Waals forces. scirp.org |
| C···H / H···C | 15 - 25% | Characteristic of C-H···π interactions, crucial for the stability of the crystal structure. nih.gov |
| N···H / H···N | 10 - 20% | Indicates the presence of classical or weak hydrogen bonds, which are strong directional forces. nih.gov |
| O···H / H···O | 5 - 10% | Present in structures with oxygen atoms, contributing to hydrogen bonding networks. mdpi.com |
| C···C | 2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
Theoretical computational methods, particularly Density Functional Theory (DFT), are widely used to predict the adsorption behavior of organic molecules on material surfaces. This is highly relevant in fields such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is critical. rdd.edu.iq Derivatives of imidazopyridine have been identified as effective corrosion inhibitors for mild steel in acidic environments. najah.edu
DFT calculations can determine several quantum chemical parameters that correlate with a molecule's inhibition efficiency. These parameters describe the molecule's electronic properties and its propensity to interact with a metal surface. rdd.edu.iqnajah.edu
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal. chemmethod.com
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal surface. chemmethod.com
Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity and a greater potential for the molecule to adsorb onto the surface, thus enhancing inhibition efficiency. mdpi.com
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the molecule onto the metal surface through electrostatic interactions. rdd.edu.iq
The adsorption mechanism is predicted based on these parameters. Electron donation from the inhibitor's HOMO to the metal's LUMO (and back-donation from the metal's HOMO to the inhibitor's LUMO) suggests a chemical adsorption (chemisorption) process, which typically results in stronger bonding and more effective corrosion inhibition. rdd.edu.iq
Table 2: Quantum Chemical Parameters Calculated by DFT for Predicting Adsorption Behavior
| Parameter | Symbol | Significance in Adsorption | Typical Value Range (eV) |
| Energy of HOMO | EHOMO | Electron-donating ability | -6.0 to -9.0 |
| Energy of LUMO | ELUMO | Electron-accepting ability | -0.5 to -2.5 |
| Energy Gap | ΔE | Reactivity of the molecule | 4.0 to 8.0 |
| Electronegativity | χ | Tendency to attract electrons | 3.0 to 4.5 |
| Global Hardness | η | Resistance to charge transfer | 2.0 to 4.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgcncb.ac.cn For derivatives of imidazopyridine, QSAR studies have been successfully applied to predict various biological activities, including anticancer and receptor modulating effects. researchgate.netnih.govacs.org
The development of a QSAR model involves several key steps:
Data Set Collection: A series of related compounds, such as this compound and its analogs, with experimentally measured biological activities (e.g., IC50 or EC50 values) is compiled. semanticscholar.org
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) properties. acs.org
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netacs.org The predictive power of the model is then rigorously validated using internal and external test sets of compounds. semanticscholar.org
A successful QSAR model can be used to predict the biological activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising candidates. semanticscholar.orgnih.gov The model also provides insights into the structural features that are either beneficial or detrimental to the desired activity. researchgate.net
Table 3: Example of Molecular Descriptors Used in QSAR Modeling for Biological Activity
| Descriptor Class | Descriptor Name | Description |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological | Wiener Index | A distance-based index that reflects molecular branching. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
Structure Activity Relationship Sar and Biological Mechanistic Elucidation of Imidazo 4,5 C Pyridin 2 Amine Derivatives
General Principles of SAR Development for Imidazopyridine Scaffolds
The substitution patterns on the imidazo[4,5-c]pyridine scaffold critically influence the biological activity of the resulting derivatives.
N1-Substitution : The N1 position of the imidazole (B134444) ring is a key vector for modification. In a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors, introducing a variety of polar and nonpolar groups at the N1 position was explored to optimize interactions within the solvent-exposed region of the kinase's ATP-binding site. nih.gov For instance, substituting the N1 position with groups like phenyl, m-tolyl, or isobutyl led to compounds with potent inhibitory activity. nih.gov In other imidazopyridine isomers, N-methylation has been shown to produce the most active derivatives in a series of antiproliferative compounds. nih.gov However, the alkylation process on the imidazo[4,5-b]pyridine core can be non-selective, often yielding various mono- and polyalkylated products. mdpi.com
C2-Amine and other C2-Substituents : The C2 position is crucial for establishing key interactions with biological targets. The presence of an amine group at this position is a common feature in many biologically active imidazopyridines. Modifications at this position can drastically alter activity. For example, in a series of tetracyclic imidazo[4,5-b]pyridine regioisomers, those bearing amino side chains at the C2 position showed a noticeable enhancement in antiproliferative activity compared to their counterparts with substituents at other positions. irb.hr The nature of the substituent is also critical; for instance, replacing a C2-phenyl group with a C2-styrene group has been explored in the development of antiviral agents. nih.gov
N6-Substituents : The pyridine (B92270) portion of the scaffold, particularly the C6 position (corresponding to N6 in the purine (B94841) nomenclature), is another important site for modification. In the development of 2,6-disubstituted imidazo[4,5-b]pyridines, placing different substituents on a phenyl ring at the C6 position was a key strategy to modulate antiproliferative activity. nih.gov Research on related pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative effects, whereas bulky groups or halogens may decrease activity. mdpi.com
The table below summarizes the general impact of these substitutions on the biological activity of imidazopyridine derivatives.
| Position | Substitution Type | General Impact on Biological Activity |
| N1 | Alkylation (e.g., Methylation), Arylation | Can significantly enhance potency by interacting with solvent-exposed regions of target proteins. nih.govnih.gov |
| C2 | Amination, Arylation | Crucial for target engagement; specific amino side chains can enhance antiproliferative activity. irb.hr |
| C6 | Arylation, various functional groups | Modulates potency and selectivity; affects overall physicochemical properties. nih.gov |
The foundational principle behind the development of many imidazopyridine-based therapeutic agents is their structural analogy to endogenous purines. nih.govmdpi.com This bioisosteric relationship allows these compounds to act as competitors or modulators of enzymes and receptors that normally bind purine-based ligands like adenosine (B11128) and guanine. nih.gov
This strategy is particularly prevalent in the design of protein kinase inhibitors, as the kinase ATP-binding site is inherently evolved to recognize the purine core of ATP. rjraap.com By mimicking this core structure, imidazopyridine derivatives can effectively occupy the ATP pocket, leading to inhibition of kinase activity. nih.gov Drug design efforts frequently involve synthesizing regio-isomeric imidazo[4,5-b] and imidazo[4,5-c]pyridine analogues to explore which scaffold provides a better fit for the target of interest. nih.govresearchgate.net This approach has led to the discovery of potent inhibitors for a wide range of kinases and other enzymes. nih.gov For example, in the design of Src kinase inhibitors, an imidazo[4,5-c]pyridin-2-one core was specifically created as a bioisostere of a known pyrazolopyrimidine inhibitor scaffold. nih.gov
Enzymatic Target Engagement and Inhibition Mechanisms
Derivatives of the imidazo[4,5-c]pyridine scaffold have been successfully developed as potent inhibitors of several key enzyme families, most notably protein kinases, which play critical roles in cellular signaling and are often dysregulated in diseases like cancer.
The versatility of the imidazopyridine scaffold has enabled the development of inhibitors against both tyrosine and serine/threonine kinases. nih.gov These inhibitors typically function by competing with ATP for binding in the catalytic cleft of the enzyme.
Glioblastoma multiforme (GBM) is a highly aggressive brain tumor where signaling pathways driven by Src family kinases (SFKs) are often deregulated. nih.gov This has made SFKs attractive targets for therapeutic intervention. A series of novel imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as potent SFK inhibitors for glioblastoma. nih.govnih.govupi.edu
In this series, compounds were identified that exhibited submicromolar inhibition of Src and Fyn, two key members of the SFK family. nih.gov The SAR studies revealed that specific substitutions at the N1 position were critical for potency. For example, compound 1s emerged as a particularly effective agent against multiple glioblastoma cell lines. nih.gov Molecular dynamics simulations suggest these compounds bind within the ATP binding site of the SFKs. nih.gov
The table below presents the inhibitory activities of selected imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases.
| Compound | N1-Substituent | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) |
| 1d | Cyclopentyl | 0.38 | 0.17 |
| 1e | Cyclohexyl | 0.33 | 0.15 |
| 1q | 4-Fluorobenzyl | 0.44 | 0.20 |
| 1s | 2,4-Difluorobenzyl | 0.25 | 0.11 |
Data sourced from Zhang L, et al., J Enzyme Inhib Med Chem, 2021. nih.govnih.gov
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers, making them important targets for anticancer drug development. The imidazopyridine scaffold has proven to be a fertile ground for the discovery of potent Aurora kinase inhibitors. irb.hr
Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of molecules with potent, low-nanomolar inhibitory activity against Aurora kinases. acs.org For example, one hit generation approach led to the discovery of a compound that potently inhibited Aurora-A, Aurora-B, and Aurora-C with IC₅₀ values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively. nih.gov Further medicinal chemistry efforts have focused on achieving selectivity for specific Aurora isoforms. By exploiting differences in the ATP-binding pockets between Aurora-A and Aurora-B/C, researchers have successfully designed imidazo[4,5-b]pyridine derivatives that are highly selective inhibitors of Aurora-A. nih.gov
The table below shows the kinase inhibitory profile of a representative imidazo[4,5-b]pyridine derivative.
| Compound | Target Kinase | Inhibition (IC₅₀ µM) |
| Compound 31 | Aurora-A | 0.042 |
| Aurora-B | 0.198 | |
| Aurora-C | 0.227 |
Data sourced from Bavetsias V, et al., Bioorg Med Chem Lett, 2007. nih.gov
Kinase Inhibition Profiles
Epidermal Growth Factor Receptor (EGFR) Kinase Modulation
The imidazo[4,5-c]pyridine scaffold has been investigated for its potential to modulate various kinases. In the context of glioblastoma (GBM), a highly aggressive brain tumor, derivatives such as imidazo[4,5-c]pyridin-2-ones have been synthesized and evaluated for their antiproliferative activity. nih.gov Research on these compounds included testing against the U87-EGFRvIII GBM cell line, which expresses a constitutively active mutant of the epidermal growth factor receptor. nih.gov Specifically, compound 1s (4-amino-1-cyclopentyl-3-(3-hydroxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) demonstrated effective activity against this cell line, indicating that the imidazo[4,5-c]pyridine core can be a basis for developing inhibitors that are effective against cancers driven by EGFR mutations. nih.gov
JAK1 and B-Raf Kinase Inhibition
While the broader class of imidazopyridines has been explored for kinase inhibition, specific research detailing the structure-activity relationship of 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine derivatives as inhibitors of Janus kinase 1 (JAK1) or B-Raf kinase is not extensively covered in the current scientific literature. Studies on the isomeric imidazo[4,5-b]pyridine scaffold have shown activity against B-Raf, but direct evidence for the imidazo[4,5-c]pyridine core remains limited. nih.gov
TAM Kinase Inhibition
The TAM kinases (Tyro3, AXL, Mer) are a family of receptor tyrosine kinases that have emerged as attractive targets in oncology. nih.gov Investigations into imidazopyridine derivatives have yielded potent TAM inhibitors. However, these studies have primarily focused on the imidazo[4,5-b]pyridine isomer. nih.gov Detailed research and structure-activity relationship studies specifically elucidating the role of this compound or its derivatives as inhibitors of the TAM kinase family have not been prominently reported.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a key role in cancer invasion and metastasis. Despite the development of various MMP inhibitors from different chemical classes, there is a lack of specific research in the available literature focusing on this compound derivatives as inhibitors of this enzyme class.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The imidazo[4,5-c]pyridine scaffold has proven to be a promising framework for the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP is a critical enzyme in the repair of single-strand DNA breaks, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.
A series of imidazo[4,5-c]pyridines developed by Zhu et al. showed moderate to good PARP inhibitory activity. nih.gov The most potent of these compounds demonstrated an IC₅₀ value of 8.6 nM. nih.gov Further studies by the same research group led to the design and synthesis of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs. nih.gov These compounds were evaluated for their PARP-1 inhibitory activity, with most showing an effect at a 1 µM concentration. nih.gov Compound 8d from this series was identified as a particularly effective inhibitor. nih.gov
The in vivo evaluation of compound 8d in combination with the chemotherapeutic agent cisplatin (B142131) showed that its antitumor efficacy in a mouse A549 lung cancer model was comparable to the combination of the well-known PARP inhibitor ABT-888 (Veliparib) and cisplatin. nih.gov This highlights the potential of the imidazo[4,5-c]pyridine core in creating effective PARP inhibitors for combination cancer therapies. nih.govnih.gov
| Compound | Scaffold | IC₅₀ | Reference |
|---|---|---|---|
| Compound 9 (Zhu et al.) | Imidazo[4,5-c]pyridine | 8.6 nM | nih.gov |
| Compound 8d | Imidazo[4,5-c]pyridinecarboxamide | 0.528 µM | nih.gov |
Glucosamine-6-phosphate Synthase Inhibition
Glucosamine-6-phosphate synthase is an essential enzyme in the biosynthesis of the fungal cell wall, making it a potential target for novel antifungal agents. nih.govmdpi.com The imidazo[4,5-c]pyridine framework has been identified as a potential scaffold for developing inhibitors against this enzyme. nih.govmdpi.com This enzyme's role is to catalyze the formation of glucosamine-6-phosphate, a precursor for uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which is a vital component for the synthesis of chitin (B13524) and other structural elements of the fungal cell wall. nih.gov Research into various heterocyclic compounds has suggested that imidazo[4,5-c]pyridine derivatives could be effective inhibitors, although extensive SAR studies for this specific target are still emerging. nih.govtandfonline.com
Cathepsin S (CTSS) Inhibition for Immune-related Diseases
Cathepsin S (CTSS) is a cysteine protease that plays a significant role in the processing and presentation of antigens by the major histocompatibility complex (MHC) class II, making it a target of interest for autoimmune and other immune-related diseases. Analogues based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile structure have been identified as potent and selective inhibitors of Cathepsin S. nih.govresearchgate.net
This class of inhibitors features a stable thio-trapping nitrile "warhead," which interacts with the active site of the cysteine protease. nih.govmtroyal.ca Research has led to the development of compounds with high potency in both enzymatic and cell-based assays. nih.gov For instance, a derivative possessing an ethoxy group (Compound 33 ) exhibited a high degree of activity with a CTSS IC₅₀ of 25 nM, while also showing good selectivity against the related protease Cathepsin K (CTSK IC₅₀ of 8310 nM). researchgate.net The structure-activity relationship studies indicated that longer chains or moieties lacking an oxygen atom resulted in lower activity. researchgate.net Further optimization of these basic nitrogen-containing inhibitors, by adjusting their pKa, has led to compounds with excellent cellular activity while avoiding undesirable accumulation in tissues like the spleen. nih.gov
| Compound | Scaffold | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| Compound 33 | 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin S | 25 nM | researchgate.net |
| Compound 33 | 1H-imidazo[4,5-c]pyridine-4-carbonitrile | Cathepsin K | 8310 nM | researchgate.net |
Receptor-Mediated Biological Effects
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that has emerged as a therapeutic target for inflammatory diseases and liver conditions. While direct SAR studies on this compound derivatives as A3AR allosteric modulators are limited, extensive research on the analogous 1H-imidazo[4,5-c]quinolin-4-amine scaffold provides significant insights into the structural requirements for positive allosteric modulation (PAM) of the A3AR. mdpi.comwikipedia.org
These studies on the quinoline-based derivatives have shown that they can act as allosteric enhancers of the A3AR. medchemexpress.com A number of these compounds were found to potentiate the maximum efficacy of A3AR agonists and decrease the dissociation rate of the agonist from the receptor. medchemexpress.com The structural requirements for this allosteric enhancement were found to be distinct from those needed to inhibit equilibrium binding at the orthosteric site. medchemexpress.com
Key SAR findings for the 1H-imidazo[4,5-c]quinolin-4-amine series include:
Substitution at the 2-position: Large, hydrophobic alkyl, cycloalkyl, or bicycloalkyl groups at this position are favorable for PAM activity. mdpi.com
Substitution at the 4-amino position: A 3,4-dichlorophenyl group at the 4-amino position has been shown to improve A3AR PAM activity and subtype selectivity. mdpi.com
For instance, derivatives with large 2-alkyl/cycloalkyl/bicycloalkyl groups act as PAMs, while a smaller 2-cyclopropyl substitution can lead to antagonist activity with an orthosteric interaction. mdpi.comwikipedia.org These findings underscore the critical role of the substituent size and nature at the 2-position in determining the pharmacological profile of these molecules at the A3AR. While this data is for the quinoline (B57606) scaffold, it provides a strong foundation for the rational design of imidazo[4,5-c]pyridine derivatives as A3AR allosteric modulators.
Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been identified as potent agonists of Toll-like receptor 7 (TLR7). Engagement of TLR7, particularly in plasmacytoid dendritic cells, triggers the production of type I interferons (IFN-α/β), which are crucial for antiviral responses and linking innate and adaptive immunity.
Structure-activity relationship studies have elucidated key structural features for potent and selective TLR7 agonism. For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a specific TLR7 agonist with negligible activity at TLR8. The SAR for this class of compounds can be summarized as follows:
N1- and C2-substituents: An N1-benzyl and a C2-n-butyl group have been found to be important for potent TLR7 activity.
C4-amino group: The presence of a free amino group at the C4 position is critical for activity. Acylation or alkylation of this group leads to a complete loss of TLR7 agonism.
N6-substituents: The introduction of substituents at the N6 position can increase potency, especially with electron-rich groups.
C6-substituents: Direct aryl-aryl connections at the C6 position abrogate activity, but TLR7 agonism is restored with 6-benzyl and 6-phenethyl analogues.
Consistent with their pure TLR7-agonistic behavior, these compounds induce prominent IFN-α production in human peripheral blood mononuclear cells (PBMCs) with minimal induction of proinflammatory cytokines. This selective immunomodulatory profile makes them attractive candidates for development as vaccine adjuvants and antiviral agents.
| Compound | Modification | TLR7 Agonistic Activity (EC50) | IFN-α Induction |
|---|---|---|---|
| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Parent Compound | 1.57 µM | Prominent |
| N4-acyl/alkyl derivatives | Acylation/alkylation of C4-amino group | Inactive | - |
| N6-substituted analogues (electron-rich) | Substitution at N6 | Increased potency | Prominent |
| 6-aryl analogues | Direct aryl-aryl connection at C6 | Inactive | - |
| 6-benzyl/phenethyl analogues | Benzyl (B1604629)/phenethyl group at C6 | Activity reinstated | Prominent |
The imidazopyridine class of compounds is generally recognized for its interaction with GABA-A receptors, with some members acting as positive allosteric modulators (PAMs). nih.govmedchemexpress.com GABA-A receptor PAMs enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. wikipedia.org
Within the imidazo[4,5-c]pyridine series, the compound Bamaluzole has been patented as a GABA-A receptor agonist with anticonvulsant properties, although it was never marketed. nih.gov Bamaluzole is chemically identified as 4-[(2-chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine. medchemexpress.com
Detailed SAR studies specifically for the this compound scaffold as GABA-A receptor PAMs are not as extensively published as for other imidazopyridine isomers, such as the imidazo[1,2-a]pyridines (e.g., zolpidem). However, research on fused imidazopyridines has shown that the nature of substituents can significantly influence their activity at the benzodiazepine (B76468) receptor site of the GABA-A receptor complex. For instance, in a series of 2-arylimidazo[4,5-c]quinolines, the bulkiness of the aryl group at the 2-position greatly affected receptor affinity. dntb.gov.ua Derivatives with an isoxazole (B147169) moiety at the 2-position demonstrated high binding affinity and in vivo activity, with further substitutions on the isoxazole ring determining whether the compound acted as an agonist, antagonist, or inverse agonist. dntb.gov.ua
These findings suggest that the substituents on the imidazo[4,5-c]pyridine core play a critical role in defining the nature and potency of their interaction with the GABA-A receptor.
Derivatives of imidazo[4,5-c]pyridine have been investigated as non-peptide antagonists of the angiotensin II (AII) receptor. These antagonists block the action of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure.
A series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines have been synthesized and shown to have high affinity for the AII receptor. The SAR for these compounds can be summarized as follows:
C2-substituents: Small alkyl groups at the C2 position are preferred for high affinity and potency.
N3-substituents: The presence of a (methylbiphenylyl)tetrazole moiety at the N3 position is a key structural feature for potent antagonism.
N5-substituents: Variations at the N5 position modulate the activity. Substitution with various benzyl groups resulted in derivatives with in vitro potencies in the nanomolar range. Replacement of the N5 hydrogen with acetic acid esters or, more notably, acetamides, led to increased activity.
The most potent compound in one study was 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide), which demonstrated superior in vitro activity compared to the established AII antagonist L-158,809.
Further studies on 6-arylimidazo[4,5-c]pyridine derivatives also demonstrated potent receptor-binding activity. Variation of phenyl group substitution at the 4-, 6-, or 7-position of the imidazo[4,5-c]pyridine core showed that substitution at the 6-position resulted in receptor-binding activity nearly as potent as losartan. Some of these 6-aryl derivatives were found to be four-fold more potent in vitro than losartan.
| Scaffold | Key Substitutions | Effect on Angiotensin II Receptor Antagonism |
|---|---|---|
| 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine | Small alkyl groups at C2 | Preferred for high potency |
| (Methylbiphenylyl)tetrazole at N3 | Key for potent antagonism | |
| Acetamides at N5 | Increased activity | |
| 6-arylimidazo[4,5-c]pyridine | Aryl group at C6 | Potent receptor-binding activity |
Antimicrobial Mechanisms of Action
Several derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. medchemexpress.comnih.gov One of the proposed mechanisms of action for the antifungal activity of these compounds is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govresearchgate.net
GlcN-6-P synthase is a key enzyme in the hexosamine biosynthesis pathway, which is responsible for the synthesis of the fungal cell wall. researchgate.net Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death. Molecular docking studies have been performed to investigate the interaction of imidazo[4,5-c]pyridine derivatives with the active site of GlcN-6-P synthase. These in silico studies suggest that the imidazo[4,5-c]pyridine core can fit into the active site of the enzyme, forming interactions with key amino acid residues.
In vitro antimicrobial screening of newly synthesized imidazo[4,5-c]pyridine derivatives has shown that some of these compounds exhibit promising activity against various Gram-negative and Gram-positive bacteria, as well as fungi. This broad-spectrum activity suggests that these compounds may have multiple mechanisms of action or target processes that are conserved across different microbial species. While GlcN-6-P synthase inhibition is a plausible mechanism for their antifungal effects, further experimental validation is required to confirm this and to elucidate the mechanisms underlying their antibacterial activity.
Antibacterial Activities and Potential Cellular Targets (e.g., Tubulin, DNA/RNA)
Imidazo[4,5-c]pyridine derivatives have been identified as a promising class of antibacterial agents, with research indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The structural similarity of the imidazopyridine core to naturally occurring purines allows these compounds to interact with essential biomolecules, leading to the disruption of vital cellular processes. mdpi.commdpi.com
Structure-activity relationship (SAR) studies have shown that substitutions on the imidazo[4,5-c]pyridine scaffold are critical for antibacterial potency. For instance, certain 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have demonstrated significant activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against strains like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). nih.gov The nature and position of substituents on the phenyl ring, as well as modifications on the pyridine ring, play a crucial role in modulating this activity. nih.gov
Potential cellular targets for these compounds are multifaceted. One proposed mechanism is the inhibition of tubulin polymerization. Certain imidazo[4,5-b]pyridine derivatives, an isomeric form, have been shown to target tubulin, leading to cell cycle arrest and apoptosis. nih.gov This mechanism may be conserved across isomers and represents a key area of investigation for the antibacterial and anticancer potential of the imidazo[4,5-c]pyridine scaffold. Furthermore, given their planar, aromatic structure, these compounds are capable of intercalating with DNA, disrupting replication and transcription, a mechanism further explored in section 5.5.1.
| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | S. aureus | 4-8 µg/mL | nih.gov |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | MRSA | 4-8 µg/mL | nih.gov |
| Imidazo[4,5-b]pyridine Derivative (Compound 14) | E. coli | 32 µM | mdpi.comnih.gov |
Antiviral Activities and Specificity (e.g., Respiratory Syncytial Virus - RSV)
The antiviral potential of imidazopyridine derivatives has been particularly noted against Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections. nih.govresearchgate.net Several series of imidazopyridine compounds have been identified as potent RSV fusion inhibitors, preventing the virus from entering host cells. nih.govresearchgate.net
While much of the specific research has focused on other isomers, the general findings provide a strong rationale for the antiviral potential of the imidazo[4,5-c]pyridine scaffold. For example, studies on amidino-substituted imidazo[4,5-b]pyridines showed selective, moderate activity against RSV. mdpi.comnih.gov The mechanism for related compounds often involves targeting the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for the replication of RNA viruses. nih.gov Specifically, certain imidazo[4,5-c]pyridines were tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus, and were found to interact with the viral RdRP. nih.gov This highlights a key enzymatic target for this class of compounds. The development of highly potent derivatives, with IC50 values in the low nanomolar range, demonstrates the promise of this heterocyclic system for creating effective RSV therapeutics. nih.govresearchgate.net
| Compound Class | Virus | Mechanism/Target | Reported Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Respiratory Syncytial Virus (RSV) | Fusion Inhibition | EC50 = 21 µM (Compound 7) | mdpi.comnih.gov |
| Imidazo[4,5-c]pyridine Derivatives | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRP) | EC50 = 0.10–0.20 µM | nih.gov |
| Imidazopyridine Derivatives | Respiratory Syncytial Virus (RSV) | Fusion Inhibition | IC50 = 3 nM (Compound 8jm) | nih.govresearchgate.net |
Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis)
Imidazo[4,5-c]pyridine derivatives have emerged as a significant area of research in the quest for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. rsc.orgrsc.orgresearchgate.net Their structural framework is considered a "privileged scaffold" in medicinal chemistry for developing novel antitubercular agents.
A study focused on the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide functionalities identified several compounds with potent activity against M. tuberculosis. rsc.orgrsc.org From a screen of forty-one compounds, derivatives designated as 21 , 22 , and 23 were found to be the most active in vitro. rsc.orgresearchgate.net Subsequent in vivo testing in animal models confirmed that these compounds could significantly decrease the bacterial load in both lung and spleen tissues. rsc.orgresearchgate.net Other related imidazopyridine isomers have also shown potent activity, with some inhibiting essential mycobacterial enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is involved in cell wall synthesis. nih.gov The demonstrated efficacy of imidazo[4,5-c]pyridines underscores their potential as a foundational structure for developing new drugs to combat both drug-sensitive and resistant strains of M. tuberculosis. nih.gov
Antifungal Potential
The antifungal properties of imidazo[4,5-c]pyridine derivatives have been evaluated against various fungal pathogens, demonstrating their potential as a basis for new antimycotic drugs. nih.govmdpi.com Research has shown that these compounds can be effective against clinically relevant species such as Candida albicans and Candida parapsilosis. nih.gov
One promising cellular target for imidazo[4,5-c]pyridine-based antifungals is glucosamine-6-phosphate synthase. nih.gov This enzyme is crucial for the synthesis of the fungal cell wall, and its inhibition disrupts the integrity of the fungus, leading to cell death. Molecular docking studies have suggested that derivatives containing halogen atoms have favorable characteristics for binding to this target. nih.gov In comparative studies, the antifungal activity of some imidazo[4,s-c]pyridine derivatives was found to be comparable to the reference drug fluconazole. mdpi.com
| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Candida albicans | 4-8 µg/mL | nih.gov |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridines | Candida parapsilosis | 4-8 µg/mL | nih.gov |
Modulation of Key Cellular Pathways and Processes
Effects on DNA/RNA Intercalation and Synthesis Inhibition
The planar, polycyclic aromatic structure of imidazo[4,5-c]pyridine and its derivatives makes them prime candidates for interaction with nucleic acids. One of the dominant modes of binding is through intercalation, where the flat ring system inserts itself between the base pairs of the DNA double helix. nih.govirb.hr This interaction can physically distort the DNA structure, interfering with the processes of replication and transcription by blocking the action of DNA and RNA polymerases. nih.gov
Studies on isomeric imidazo[4,5-b]pyridines and related triaza-benzo[c]fluorenes have confirmed that these molecules can bind to DNA via intercalation. nih.govnih.gov This binding is a key component of their antiproliferative activity. The ability to interact with DNA and RNA makes these molecules potential cellular targets for cancer therapy. irb.hr Furthermore, conjugates of related imidazo[1,5-a]pyridines have been shown to bind within the minor groove of DNA, inducing DNA damage and apoptosis in cancer cells. johnshopkins.edu These findings strongly suggest that DNA and RNA are significant cellular targets for the broader class of imidazopyridines, including the imidazo[4,5-c]pyridine scaffold.
Influence on Transcription Factors (e.g., Nrf2, NF-κB) in Inflammatory Responses
Imidazopyridine derivatives can exert significant anti-inflammatory effects by modulating key transcription factors that regulate the cellular inflammatory response, notably Nuclear factor-κB (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
NF-κB is a central mediator of inflammation, controlling the expression of pro-inflammatory genes like cytokines and cyclooxygenase-2 (COX-2). researchgate.net Studies on imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated an ability to suppress the NF-κB signaling pathway. nih.govtbzmed.ac.ir Molecular docking studies showed that these derivatives can bind to the NF-κB p50 subunit, inhibiting its activity and consequently reducing the production of inflammatory mediators. nih.govtbzmed.ac.ir Similarly, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridines have shown potent and selective COX-2 inhibition, further supporting the anti-inflammatory potential of this scaffold. nih.gov
Nrf2 is a master regulator of the antioxidant response. Under conditions of stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes. mdpi.com Nitrogen heterocycles, including imidazoles and pyridines, are known to be capable of activating the Nrf2 pathway. nih.gov This activation enhances the cell's ability to counteract oxidative stress, a key component of inflammation. By modulating both the pro-inflammatory NF-κB pathway and the protective Nrf2 pathway, imidazo[4,5-c]pyridine derivatives represent a promising scaffold for the development of novel anti-inflammatory agents.
Inhibition of Tubulin Polymerization
While direct studies on this compound are unavailable, research into related imidazopyridine isomers has identified potent tubulin polymerization inhibitors. Tubulin inhibitors are a significant class of anticancer agents that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Studies on imidazo[4,5-b]pyridine derived acrylonitriles have identified several compounds with strong antiproliferative effects in the submicromolar range. nih.gov Further investigation confirmed that tubulin was the primary cellular target for these molecules. nih.govmdpi.com Computational analysis suggested that these compounds act on an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with polymerization. nih.gov One lead molecule from this series potently inhibited cancer cell migration without affecting the viability of normal cells at high concentrations. nih.gov
In a separate line of research, the known metabolic instability of some anticancer compounds led scientists to design fused imidazo[1,2-a]pyridine and -pyrazine analogues as potential colchicine-site tubulin polymerization inhibitors. nih.gov This was prompted by earlier reports that fused 1H-imidazo[4,5-c]pyridine analogues exhibited improved metabolic stability. nih.gov Several of the synthesized imidazo[1,2-a]pyrazine (B1224502) compounds showed potent activity in decreasing the viability of neuroblastoma cell lines and were found to inhibit tubulin polymerization in vitro as effectively as the control compound, colchicine. nih.gov
These findings underscore the potential of the broader imidazopyridine scaffold as a source for novel tubulin polymerization inhibitors. However, the specific activity of this compound within this context remains uninvestigated.
Antioxidant and Antiglycative Activities
Research into the antioxidant and antiglycative properties of the imidazo[4,5-c]pyridine class and its isomers is limited but shows potential.
Antioxidant Activity: A study on 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) , a Maillard reaction product, has demonstrated its antioxidant capabilities. nih.gov This compound, which shares the same core imidazo[4,5-c]pyridine structure, exhibited a concentration-dependent capacity for scavenging free radicals and showed significant Fe²⁺ chelating abilities. nih.govresearchgate.net Density functional theory (DFT) calculations suggested that IMPE exerts its antioxidant effects by interacting with DPPH and ABTS radicals. nih.gov
Furthermore, studies on the isomeric imidazo[4,5-b]pyridine scaffold have also confirmed the antioxidative potential of some of its derivatives. mdpi.com A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antioxidative potential, showing varying degrees of DPPH radical scavenging activity. researchgate.net
Antiglycative Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.
A series of 30 novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation activity. researchgate.net The results showed that di- and trihydroxy-substituted compounds displayed good activity, with one compound having the most potent antiglycation effect, twice that of the standard, Rutin. researchgate.net The study noted a correlation between the antiglycation and antioxidant effects, indicating that the antioxidative properties may contribute to inhibiting glycation. researchgate.net
No studies were found that specifically evaluated the antiglycative activity of this compound or other imidazo[4,5-c]pyridine derivatives.
Future Research Directions and Unexplored Avenues for 1 Methyl 1h Imidazo 4,5 C Pyridin 2 Amine
Development of Novel and Sustainable Synthetic Routes
While methods for synthesizing the imidazo[4,5-c]pyridine core are established, future research will likely focus on developing more sustainable and efficient routes specifically tailored for 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine and its analogues. nih.gov Current methods often involve multi-step processes that may not be optimal in terms of yield, cost, or environmental impact.
Future avenues for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for related imidazo[4,5-c]pyridine derivatives. Applying MAOS to the synthesis of this specific compound could offer significant advantages over conventional heating methods. nih.gov
Catalyst-Free and Eco-Friendly Conditions: Research into catalyst-free condensation reactions, potentially using water or other green solvents like ethanol, represents a significant step toward sustainable chemistry. researchgate.netmdpi.com Developing a one-pot synthesis under such conditions would be a major advancement.
Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient and reproducible production for further research and development.
| Strategy | Key Advantages | Relevance to this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govdrugtargetreview.com | Potential to significantly improve efficiency over traditional reflux methods. |
| Catalyst-Free Condensation | Environmentally benign, avoids metal catalysts, simpler purification. researchgate.net | Development of a "green" synthesis route using eco-friendly solvents. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Enables efficient, on-demand production for extensive biological screening. |
Advanced Spectroscopic Probes for Biological Systems
The imidazopyridine scaffold possesses photophysical properties that make it a candidate for the development of spectroscopic probes. Certain derivatives of the related imidazo[4,5-b]pyridine have been investigated as potential optical pH indicators, demonstrating that the core structure can be functionalized to create environmentally sensitive molecules. Future research could explore the intrinsic fluorescence of this compound or its derivatives. The goal would be to design and synthesize novel probes that can be used to visualize and measure dynamic processes in living cells, such as changes in pH, ion concentration, or the presence of specific biomolecules. This could involve creating derivatives that exhibit solvatochromism (color change based on solvent polarity), allowing them to report on the local environment within cellular compartments like membranes.
Deeper Computational Modeling of Complex Biological Interactions
Computational chemistry and molecular modeling are powerful tools for predicting how a molecule might interact with biological targets. Techniques like molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations have already been applied to other imidazo[4,5-c]pyridine derivatives to predict their binding patterns with proteins like kinases and to understand their electronic properties. mdpi.comnih.gov
Future computational studies on this compound should aim to:
Virtual Screening: Dock the compound against large libraries of known protein structures to identify potential new biological targets.
Binding Site Analysis: Perform detailed simulations of the compound's interaction with promising targets to understand the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. This can guide the design of more potent and selective derivatives.
ADME Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to assess its drug-likeness early in the research process. nih.gov
Elucidation of Novel Biological Targets and Undefined Mechanisms of Action
The broader imidazo[4,5-c]pyridine class has been associated with a variety of biological targets, but the specific targets of this compound are unknown. A key area of future research will be to identify these targets and elucidate the compound's mechanism of action. Based on studies of related compounds, several target classes are of high interest. nih.govnih.gov
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Aurora kinases, Src family kinases (SFKs), Glycogen synthase kinase-3 (GSK-3). nih.govnih.gov | Oncology, Neurological Disorders. |
| Nucleic Acids | DNA/RNA intercalation. rsc.org | Oncology, Antiviral. |
| Viral Enzymes | RNA-dependent RNA polymerase. nih.gov | Antiviral. |
| Bacterial Enzymes | Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov | Antimicrobial. |
| GABA-A Receptors | Positive allosteric modulation. nih.gov | CNS Disorders (e.g., epilepsy). |
Future research should employ techniques like affinity chromatography, chemical proteomics, and thermal shift assays to pull down binding partners from cell lysates, thereby identifying direct biological targets. Once a target is identified, further biochemical and cell-based assays will be necessary to confirm the functional consequences of this interaction.
Exploration of New Therapeutic Applications for the Imidazo[4,5-c]pyridine Scaffold
Derivatives of imidazo[4,5-c]pyridine have demonstrated a wide spectrum of potential therapeutic applications. nih.govdrugtargetreview.com These findings provide a strong rationale for screening this compound against a diverse panel of diseases.
Promising areas for investigation include:
Oncology: Given that related compounds inhibit various protein kinases crucial for cancer cell proliferation, this compound should be tested against a panel of cancer cell lines. nih.govnih.govnih.gov
Infectious Diseases: The established antimicrobial and antiviral activities of the scaffold warrant investigation into the efficacy of this compound against a range of bacterial, fungal, and viral pathogens. nih.gov
Inflammatory and Autoimmune Disorders: Some imidazopyridines have shown anti-inflammatory properties, suggesting a potential role in treating conditions like rheumatoid arthritis or psoriasis. nih.gov
Central Nervous System (CNS) Disorders: The structural similarity to purines and the known activity of some analogues at GABA-A receptors suggest that this compound could be explored for neurological or psychiatric applications. nih.gov
Integration of Multi-Omics Data for a Systems-Level Understanding
To move beyond a single-target, single-pathway understanding, future research should embrace a systems biology approach. researchgate.netnih.gov This involves integrating data from multiple "omics" platforms—genomics, proteomics, and metabolomics—to build a comprehensive picture of how this compound affects cellular networks. nih.gov
A pioneering study on a related tetracyclic imidazo[4,5-b]pyridine derivative has already demonstrated the power of this approach. mdpi.com Using NMR-based metabolomics, researchers were able to show that the compound significantly altered the metabolism of essential amino acids and glycerophospholipids in lung cancer cells. mdpi.com This provided crucial insights into its mechanism of action beyond simple target inhibition.
A future multi-omics research strategy for this compound could involve:
Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression to identify affected pathways.
Proteomics: Using mass spectrometry to measure changes in protein levels and post-translational modifications to see the downstream effects of altered gene expression. nih.gov
Metabolomics: Analyzing changes in the cellular metabolome to understand the ultimate functional output of the genetic and proteomic changes. mdpi.commdpi.com
By integrating these datasets, researchers can construct detailed models of the compound's system-wide effects, potentially revealing unexpected mechanisms of action, identifying biomarkers for efficacy, and uncovering novel therapeutic opportunities.
Q & A
Basic: What are the common synthetic routes for preparing 1-methyl-1H-imidazo[4,5-c]pyridin-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization reactions of substituted pyridine precursors. A microwave-assisted one-pot method has been reported for related imidazo[4,5-c]pyridine derivatives, using reagents like 2-aminoimidazoles and aliphatic 1,3-difunctional compounds under controlled microwave irradiation (60–80°C, 20–30 min). This approach improves reaction efficiency and reduces byproducts compared to conventional heating . For methyl-substituted analogs, ceric ammonium nitrate (CAN) in acetonitrile/water mixtures at low temperatures (8–14°C) can facilitate selective deprotection and cyclization, achieving yields >70% after purification . Key factors include solvent polarity, catalyst choice (e.g., CAN for oxidation steps), and temperature control to minimize side reactions like over-oxidation.
Basic: What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on characteristic signals for the methyl group (δ ~3.3 ppm in 1H NMR) and aromatic protons (δ 7.2–8.5 ppm). For example, in N-ethyl analogs, the methylene group appears as a quartet at δ 3.37 ppm .
- ESI-MS : Confirm molecular weight (e.g., [MH]+ = 163.25 for N-ethyl derivatives) and rule out impurities .
- IR Spectroscopy : Identify amine N-H stretches (~3400 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Melting Point Analysis : Compare with literature values (e.g., 198–216°C for N-ethyl derivatives) to assess crystallinity and purity .
Basic: What are the known mutagenic or toxicological profiles of this compound based on existing literature?
Methodological Answer:
While direct data on this compound is limited, structural analogs like 1-methylimidazo[4,5-b]quinolin-2-amine have shown mutagenic activity in Ames tests (5 µg/plate) . Decomposition at high temperatures may release toxic NOx vapors . Researchers should conduct in vitro mutagenicity assays (e.g., micronucleus tests) and monitor thermal stability via thermogravimetric analysis (TGA) to assess risks.
Advanced: How can researchers resolve discrepancies in reported biological activity data for imidazo[4,5-c]pyridine derivatives across studies?
Methodological Answer:
- Assay Standardization : Validate cellular models (e.g., AKT1-E17K mutant endometrial adenocarcinoma xenografts) and ensure consistent phosphorylation endpoint measurements (e.g., PRAS40 inhibition) .
- Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity), as impurities like unreacted precursors can skew activity .
- Structural Confirmation : Compare X-ray crystallography data (e.g., cocrystal structures of analogs bound to AKT1) to verify binding modes .
Advanced: What strategies are effective in optimizing the synthetic yield of this compound while minimizing byproduct formation?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing degradation (e.g., 30-min cycles at 80°C) .
- Catalyst Optimization : Use CAN for selective oxidation steps; avoid excess catalyst to prevent over-oxidation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous workups reduce hydrophobic byproducts .
- Purification Techniques : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization for >90% purity .
Advanced: How should researchers design in vitro assays to evaluate the kinase inhibitory activity of this compound, considering its structural analogs?
Methodological Answer:
- Kinase Selectivity Panels : Test against AKT isoforms (AKT1/2/3) using ADP-Glo™ assays to measure IC50 values .
- Cellular Models : Use cancer cell lines (e.g., endometrial adenocarcinoma) transfected with AKT1-E17K mutants to assess inhibition of downstream targets (e.g., PRAS40 phosphorylation via Western blot) .
- Dose-Response Curves : Include positive controls (e.g., ARQ 092) and validate results across triplicate experiments to ensure reproducibility .
Advanced: What computational methods aid in predicting the binding affinity of imidazo[4,5-c]pyridine derivatives to target proteins like AKT?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with AKT1’s allosteric pocket, focusing on the cyclobutylamine moiety’s role .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories (e.g., GROMACS) to assess hydrogen bonding with Val164 and Lys297 residues .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions, correlating with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
